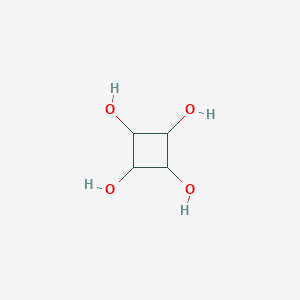
Cyclobutane-1,2,3,4-tetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutane-1,2,3,4-tetrol (CBT) is a cyclic sugar alcohol that has been the subject of extensive research due to its potential applications in various fields. CBT is a tetrahydroxy derivative of cyclobutane and has a unique structure that makes it an interesting molecule for scientific investigation. In
Mécanisme D'action
The mechanism of action of Cyclobutane-1,2,3,4-tetrol is not fully understood, but it is believed to be related to its ability to regulate various cellular processes. Cyclobutane-1,2,3,4-tetrol has been shown to modulate the activity of various enzymes and transcription factors, which can affect cellular metabolism, gene expression, and cell signaling. Cyclobutane-1,2,3,4-tetrol has also been shown to interact with various cellular receptors, including G protein-coupled receptors and ion channels, which can affect cellular signaling and communication.
Effets Biochimiques Et Physiologiques
Cyclobutane-1,2,3,4-tetrol has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and antitumor activity. Cyclobutane-1,2,3,4-tetrol has been shown to scavenge free radicals and reduce oxidative stress, which can protect cells from damage. Cyclobutane-1,2,3,4-tetrol has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which can reduce inflammation. In addition, Cyclobutane-1,2,3,4-tetrol has been shown to induce apoptosis in cancer cells, which can inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclobutane-1,2,3,4-tetrol has several advantages for lab experiments, including its stability, solubility, and availability. Cyclobutane-1,2,3,4-tetrol is a stable molecule that can be stored for long periods without degradation. It is also highly soluble in water, which makes it easy to work with in lab experiments. Cyclobutane-1,2,3,4-tetrol is also readily available from various sources, including chemical suppliers and microbial cultures. However, Cyclobutane-1,2,3,4-tetrol also has some limitations for lab experiments, including its cost and potential toxicity. Cyclobutane-1,2,3,4-tetrol is a relatively expensive molecule, which can limit its use in large-scale experiments. In addition, Cyclobutane-1,2,3,4-tetrol has been shown to have some toxic effects on cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on Cyclobutane-1,2,3,4-tetrol, including its potential use as a therapeutic agent in various diseases, its role in cellular metabolism and signaling, and its potential use as a natural pesticide and plant growth regulator. Further research is needed to fully understand the mechanism of action of Cyclobutane-1,2,3,4-tetrol and its potential applications in various fields. In addition, new methods for synthesizing Cyclobutane-1,2,3,4-tetrol and optimizing its properties for various applications should be explored.
Méthodes De Synthèse
Cyclobutane-1,2,3,4-tetrol can be synthesized through a variety of methods, including chemical synthesis, enzymatic synthesis, and microbial fermentation. Chemical synthesis involves the reaction of cyclobutane with various reagents to form Cyclobutane-1,2,3,4-tetrol. Enzymatic synthesis involves the use of enzymes to catalyze the conversion of cyclobutane to Cyclobutane-1,2,3,4-tetrol. Microbial fermentation involves the use of microorganisms to produce Cyclobutane-1,2,3,4-tetrol through metabolic pathways.
Applications De Recherche Scientifique
Cyclobutane-1,2,3,4-tetrol has been studied extensively for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, Cyclobutane-1,2,3,4-tetrol has been shown to have anti-inflammatory, antioxidant, and antitumor properties. It has also been investigated for its potential use in the treatment of diabetes, Alzheimer's disease, and other neurological disorders. In agriculture, Cyclobutane-1,2,3,4-tetrol has been studied for its potential use as a plant growth regulator and as a natural pesticide. In industry, Cyclobutane-1,2,3,4-tetrol has been investigated for its potential use as a raw material for the production of various chemicals and materials.
Propriétés
Numéro CAS |
14110-40-8 |
|---|---|
Nom du produit |
Cyclobutane-1,2,3,4-tetrol |
Formule moléculaire |
C4H8O4 |
Poids moléculaire |
120.1 g/mol |
Nom IUPAC |
cyclobutane-1,2,3,4-tetrol |
InChI |
InChI=1S/C4H8O4/c5-1-2(6)4(8)3(1)7/h1-8H |
Clé InChI |
HXFDFZSGILIIMP-UHFFFAOYSA-N |
SMILES |
C1(C(C(C1O)O)O)O |
SMILES canonique |
C1(C(C(C1O)O)O)O |
Synonymes |
1α,2α,3α,4α-Cyclobutanetetrol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



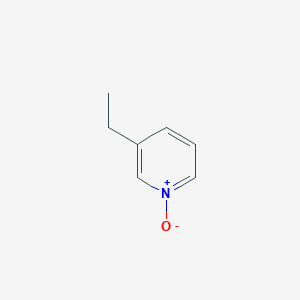
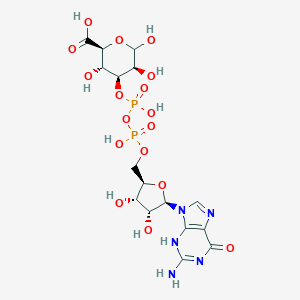
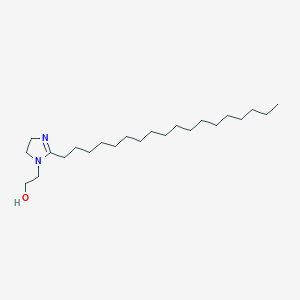
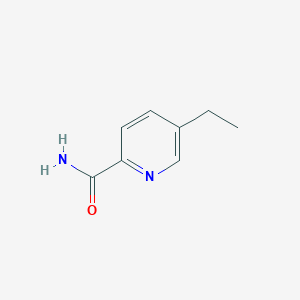
![7-chloro-N-[1-[4-[2-[(7-chloroquinolin-4-yl)amino]propyl]piperazin-1-yl]propan-2-yl]quinolin-4-amine](/img/structure/B78157.png)
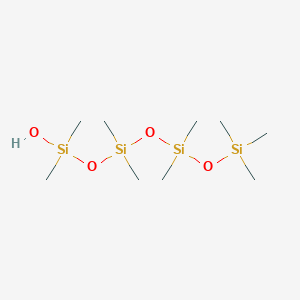
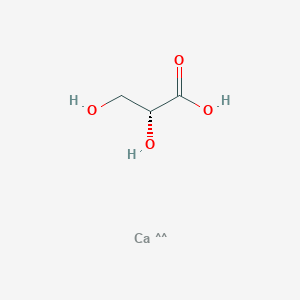
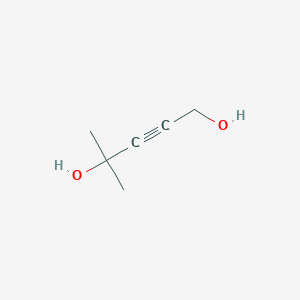
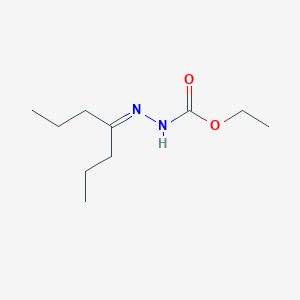
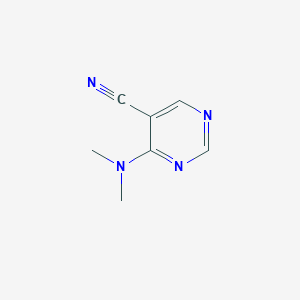

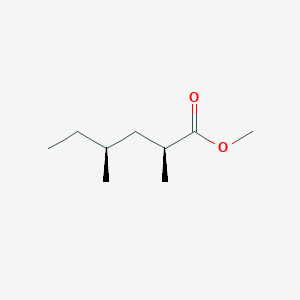
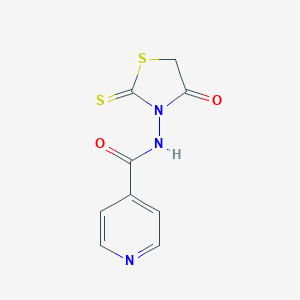
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octadeca-9,12-dienethioate](/img/structure/B78172.png)